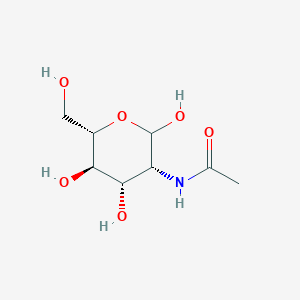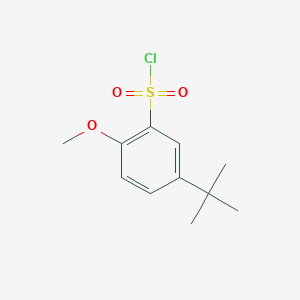
Bis(4-fluorophenyl)phosphine
Vue d'ensemble
Description
“Bis(4-fluorophenyl)phosphine” is a type of organophosphorus compound that contains two 4-fluorophenyl groups attached to a phosphorus atom . It’s used for research and development purposes .
Synthesis Analysis
The synthesis of “Bis(4-fluorophenyl)phosphine” involves a two-stage process. The first stage involves the reaction of 1-Bromo-4-fluorobenzene with magnesium in tetrahydrofuran at 20°C for 2 hours. The second stage involves the reaction with phosphonic acid diethyl ester in tetrahydrofuran .Molecular Structure Analysis
The molecular formula of “Bis(4-fluorophenyl)phosphine” is C12H8F2OP . The exact mass is 237.02800 and the molecular weight is 237.16200 .Chemical Reactions Analysis
“Bis(4-fluorophenyl)phosphine” has been used in various chemical reactions. For instance, it has been used as a catalyst for hydroformylation reactions . It has also been used in the preparation of chlorine-tolerant polymers for desalination and as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications .Applications De Recherche Scientifique
Polymer Synthesis and Modification
Bis(4-fluorophenyl)phosphine and its derivatives have been utilized in the synthesis of various polymers. For instance, hyperbranched poly(arylene ether phosphine oxide)s were synthesized using this compound, showing excellent thermal stability and solubility in common organic solvents (Bernal et al., 2002). Similarly, sulfonated poly(arylene ether phosphine oxide)s were developed for potential applications in proton exchange membranes, demonstrating high molecular weight and thermal stability (Ma et al., 2009).
Fuel Cell Technology
In fuel cell applications, bis(4-fluorophenyl)phenyl phosphine oxide has been sulfonated to enhance its properties for use in polymer electrolyte membranes. This modification improved conductivity and thermal stability, making it a suitable material for fuel cell membranes (Yoo et al., 2016).
Chemical Synthesis
This compound is also valuable in chemical synthesis. For example, iodine-substituted phosphine oxide derivatives of bis(4-fluorophenyl)phosphine have been synthesized, showcasing its importance in organic synthesis and pharmaceutical applications (Zhang Zhong-biao, 2011).
Nanotechnology
In the field of nanotechnology, bis(4-fluorophenyl)phosphine has been used in the synthesis of silver nanoclusters. These nanoclusters, co-protected by phosphines, have shown potential for functionalization due to their atomically precise structure and active metal sites (Bootharaju et al., 2016).
Material Science
In material science, bis(4-fluorophenyl)phosphine oxide-based polymers have been explored for their flame-resistant properties. The incorporation of phosphine oxide moieties into the polymer backbone led to improved thermal stability, modulus, and char yield, indicating enhanced fire resistance (Riley et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
bis(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHUBXVOJVHJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)PC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537196 | |
| Record name | Bis(4-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)phosphine | |
CAS RN |
25186-17-8 | |
| Record name | Bis(4-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)







![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)


![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)